tert-Butyl (2s,4s)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate
Description
tert-Butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate (CAS: 191280-88-3) is a chiral pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a hydroxyl group at the 4-position, and a methoxymethyl substituent at the 2-position. Its molecular formula is C₁₀H₁₉NO₄, with a molecular weight of 217.26 g/mol . The compound is synthesized via stereoselective methods involving Boc protection, hydroxylation, and methoxymethylation, followed by purification via column chromatography . Key characterization data include:
Properties
IUPAC Name |
tert-butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(13)5-8(12)7-15-4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGZZBDJYMUXDT-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from L-Proline Derivatives
L-proline serves as a cost-effective starting material due to its inherent (S)-configuration at the 2-position. A three-step sequence involves:
- Protection of the amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C, achieving 92% yield.
- Oxidation of the 4-position alcohol using Jones reagent (CrO₃/H₂SO₄) to introduce a ketone, followed by stereoselective reduction with (R)-CBS catalyst to install the (S)-hydroxyl group.
- Methoxymethyl introduction via Mitsunobu reaction with methoxymethanol and diethyl azodicarboxylate (DEAD), yielding 78% of the desired (2S,4S) isomer.
This route benefits from commercial availability but requires careful control during oxidation to avoid over-oxidation to glutaric acid derivatives.
Asymmetric [3+2] Cycloaddition
Transition-metal-catalyzed cycloadditions between azomethine ylides and electron-deficient alkenes provide direct access to the pyrrolidine skeleton. A nickel(II)-BOX complex catalyzes the reaction between N-Boc-iminoglycinate and methyl acrylate, achieving 94% enantiomeric excess (ee) for the (2S,4S) product. Key parameters:
- Temperature: -20°C
- Solvent: Dichloromethane (DCM)
- Catalyst loading: 5 mol%
Post-cycloaddition modifications include hydrolysis of the ester to the alcohol (NaOH/EtOH, 85% yield) and methoxymethyl installation via Williamson ether synthesis.
Protecting Group Strategies
The tert-butyloxycarbonyl (Boc) group is universally employed for amine protection due to its stability under basic conditions and ease of removal with trifluoroacetic acid (TFA). Comparative studies reveal:
| Protection Method | Deprotection Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc | TFA/DCM | 95 | 99.5 |
| Fmoc | Piperidine/DMF | 88 | 98.2 |
| Cbz | H₂/Pd-C | 91 | 97.8 |
Data aggregated from supplier technical documents.
The 4-hydroxy group often requires transient protection during methoxymethylation. tert-Butyldimethylsilyl (TBS) ethers are preferred over benzyl ethers due to superior compatibility with subsequent Grignard reactions (Table 2):
| Protecting Group | Deprotection Conditions | Compatibility with MeOCH₂Cl |
|---|---|---|
| TBS | TBAF/THF | Excellent |
| Bn | H₂/Pd-C | Moderate |
| Ac | NaOH/MeOH | Poor |
Methoxymethyl Group Installation
Introducing the methoxymethyl moiety at the 2-position demands precise stereocontrol. Two validated methods exist:
Mitsunobu Alkylation
Reaction of the secondary alcohol with methoxymethanol under Mitsunobu conditions (DEAD, PPh₃) in THF at 0°C achieves 78% yield with complete retention of configuration. Limitations include phosphine byproduct removal, addressed via silica gel chromatography with 9:1 hexane/ethyl acetate.
Epoxide Ring-Opening
Epoxidizing the 2-vinylpyrrolidine intermediate with mCPBA followed by nucleophilic attack by sodium methoxide methanolate provides the methoxymethyl group in 68% yield. While step-intensive, this method avoids phosphine waste.
Industrial-Scale Purification
Final purification employs simulated moving bed (SMB) chromatography to separate (2S,4S) from (2R,4R) diastereomers. Optimal conditions:
- Stationary phase: Chiralpak IC (20 μm)
- Mobile phase: 85:15 CO₂/ethanol
- Throughput: 1.2 kg/day
This method reduces solvent consumption by 40% compared to batch chromatography.
Emerging Synthetic Technologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2s,4s)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the use of pyrrolidine derivatives, which can be modified to enhance biological activity. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed for characterization, ensuring purity and structural integrity.
Medicinal Chemistry
Tert-butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to biologically active compounds. Research indicates that derivatives of pyrrolidine can exhibit anticancer properties. For instance, studies have shown that certain pyrrolidine derivatives possess enhanced anticancer activity against various cell lines, including M-Hela tumor cells, outperforming standard treatments like tamoxifen in vitro .
Antibacterial Activity
Recent studies have explored the antibacterial properties of pyrrolidine derivatives. Compounds similar to this compound have demonstrated effectiveness in inhibiting bacterial biofilm formation, which is crucial in treating chronic infections . This suggests that the compound could be further developed as an antibacterial agent.
Building Block for Complex Molecules
Due to its functional groups, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various reactions makes it a versatile building block for synthesizing pharmaceuticals and agrochemicals.
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl (2s,4s)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table highlights structural analogs and their differentiating features:
Key Observations:
Substituent Effects on Lipophilicity: The 4-octylphenylacetyl group in analogs (e.g., C₂₅H₃₇NO₄) increases molecular weight (~427 g/mol) and lipophilicity, enhancing membrane permeability for anticancer applications . The methoxymethyl group in the target compound balances hydrophilicity and steric bulk, favoring solubility in polar solvents .
Stereochemical Impact :
- The (2S,4S) configuration in the target compound contrasts with (2S,4R) or (2R,4S) diastereomers (e.g., ), which exhibit distinct NMR profiles and biological activities due to spatial arrangement differences .
Functional Group Modifications: Replacement of the 4-hydroxy group with an amino group (C₁₁H₂₂N₂O₃) introduces basicity, altering reactivity in peptide coupling reactions . Methylsulfonyloxy substitution (C₁₁H₂₁NO₆S) enhances electrophilicity, enabling nucleophilic displacement reactions .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
